molecular formula C11H11FN2O2 B1209405 4-Fluoro-DL-tryptophan CAS No. 25631-17-8

4-Fluoro-DL-tryptophan

Cat. No.: B1209405
CAS No.: 25631-17-8
M. Wt: 222.22 g/mol
InChI Key: DEBQMEYEKKWIKC-UHFFFAOYSA-N
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Description

Contextualization as a Fluorinated Tryptophan Analog

As a fluorinated analog of tryptophan, 4-Fluoro-DL-tryptophan belongs to a class of compounds where one or more hydrogen atoms in the parent amino acid are replaced by fluorine. nih.govnih.gov This substitution significantly alters the electronic properties of the molecule due to the high electronegativity of fluorine. The presence of the fluorine atom enhances the compound's stability and solubility, which is advantageous for its use in pharmaceutical formulations and as a building block in the synthesis of new compounds. chemimpex.com

Fluorinated amino acids, including this compound, are of great interest because they can be incorporated into proteins, effectively creating "fluorinated proteins". nih.gov These modified proteins can serve as powerful probes for studying protein structure and function using techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The fluorine atom acts as a sensitive reporter, providing detailed information about the local environment within the protein without the background noise associated with other atoms. nih.gov

Significance in Advanced Biochemical and Biomedical Research

The unique characteristics of this compound have made it a significant tool in advanced biochemical and biomedical research. chemimpex.com Its applications span several key areas:

Protein Engineering and Structural Biology: By incorporating this compound into proteins, researchers can study the effects of fluorination on protein structure, stability, and function. nih.govchemimpex.com This provides insights into enzyme activity and protein folding. chemimpex.com The use of ¹⁹F NMR with these fluorinated proteins allows for the detection of subtle conformational changes that are often difficult to observe with other methods. nih.gov

Neuroscience: The compound is explored for its potential effects on serotonin (B10506) pathways. chemimpex.com Tryptophan is a precursor to the neurotransmitter serotonin, and studying how its fluorinated analog interacts with the enzymes and receptors in this pathway can help researchers understand mood disorders and develop potential treatments. chemimpex.comnih.gov

Pharmaceutical Development: this compound serves as a building block in the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders. chemimpex.com

Metabolic Studies: It is used in research investigating the role of tryptophan derivatives in protein synthesis and metabolism, contributing to a better understanding of fundamental biological processes. chemimpex.com

Overview of Research Trajectories Involving this compound

Research involving this compound has followed several key trajectories:

Incorporation into Proteins: Early studies demonstrated that 4-fluorotryptophan could be successfully incorporated into the proteins of Escherichia coli, replacing a significant percentage of the natural L-tryptophan. nih.gov These studies showed that the substituted proteins were functional, although their activity levels could be altered. For example, β-galactosidase activity was at 60% of the normal level, while D-lactate dehydrogenase activity was doubled. nih.gov This foundational work opened the door for using fluorinated tryptophans to probe protein structure and function.

Probing Protein Conformation with ¹⁹F NMR: More recent research has focused on using site-specific incorporation of fluorotryptophans, including 4-fluorotryptophan, to study conformational heterogeneity in proteins via ¹⁹F NMR. nih.gov This technique is particularly powerful for detecting minor conformational states that may be functionally important. nih.gov For instance, it has been used to investigate the different conformations of flaviviral NS2B-NS3 proteases, which are important drug targets. nih.gov

Development of PET Tracers: There is ongoing research into developing ¹⁸F-labeled tryptophan derivatives for use as Positron Emission Tomography (PET) tracers. nih.govnih.gov These tracers would allow for non-invasive imaging of tryptophan metabolism in the body, which could be highly valuable for diagnosing and monitoring a variety of neurological and neoplastic diseases. nih.gov While studies have shown that some fluorinated tryptophan tracers can suffer from in vivo defluorination, research continues to develop more stable and effective compounds. nih.gov

Compound Information

Compound NameSynonymsMolecular FormulaMolecular WeightCAS Number
This compound4-Fluorotryptophan, 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acidC₁₁H₁₁FN₂O₂222.22 g/mol 25631-05-4
L-tryptophanC₁₁H₁₂N₂O₂204.23 g/mol 73-22-3
5-fluorotryptophan (B555192)C₁₁H₁₁FN₂O₂222.22 g/mol 33299-27-3
6-fluorotryptophanC₁₁H₁₁FN₂O₂222.22 g/mol 343-90-8
β-galactosidase9031-11-2
D-lactate dehydrogenase9028-36-8
Serotonin5-hydroxytryptamineC₁₀H₁₂N₂O176.22 g/mol 50-67-9
¹⁸FF13981-54-9
Escherichia coli

Research Findings on the Effects of 4-Fluorotryptophan Incorporation in E. coli Proteins

EnzymeEffect on Specific Activity
β-galactosidase60% of control
Lactose (B1674315) permease35% of control
D-lactate dehydrogenase200% of control

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Generated code

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQMEYEKKWIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275961
Record name 4-Fluoro-DL-tryptophan
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Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25631-17-8, 25631-05-4
Record name 4-Fluorotryptophan
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Record name 4-Fluoro-D,L-tryptophan
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Record name 4-Fluoro-DL-tryptophan
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Synthetic Methodologies and Chemical Derivatization for Research Applications

General Principles of Fluorinated Tryptophan Synthesis

The synthesis of fluorinated tryptophan analogs, including 4-Fluoro-DL-tryptophan, generally involves the construction of the fluorinated indole (B1671886) ring followed by the introduction of the alanine (B10760859) side chain, or the direct fluorination of a pre-existing tryptophan scaffold. The choice of strategy depends on the desired regioselectivity and the availability of starting materials.

Electrophilic Fluorination Approaches

Direct electrophilic fluorination of the tryptophan indole ring often leads to a mixture of products due to the high reactivity of the indole nucleus. The electron-rich nature of the indole ring makes it susceptible to attack at multiple positions. However, by employing protecting groups and carefully selecting the fluorinating agent, regioselectivity can be influenced. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for electrophilic fluorination. chinesechemsoc.org For the synthesis of 4-fluorotryptophan, a more controlled approach often involves the synthesis of 4-fluoroindole (B1304775) as a key intermediate. tandfonline.com This can be achieved through multi-step sequences starting from simpler fluorinated aromatics.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination methods provide an alternative route to introduce fluorine onto the indole ring, often with better regiocontrol compared to electrophilic methods. These techniques typically involve the displacement of a leaving group, such as a nitro group or a halogen, from a suitable precursor with a fluoride (B91410) ion source like potassium fluoride (KF) or cesium fluoride (CsF). chinesechemsoc.org The synthesis of 4-fluoroindole, a crucial precursor for this compound, can be accomplished through nucleophilic aromatic substitution on an appropriately substituted benzene (B151609) derivative, which is then elaborated to form the indole ring. For instance, the generation of a benzyne (B1209423) intermediate from a silyl-substituted phenyl triflate followed by trapping with a fluoride source is a modern approach to synthesize fluoroaromatics. researchgate.net

Diastereoselective Synthesis of Fluorinated Tryptophan Analogs

The synthesis of enantiomerically pure fluorinated tryptophan analogs is crucial for many biological studies. One effective method for achieving this is through diastereoselective synthesis. A notable strategy for the synthesis of (L)-4-fluorotryptophan starts from 4-fluoroindole. tandfonline.commontclair.edu This multi-step synthesis involves the following key transformations:

Formylation: 4-Fluoroindole is first formylated at the 3-position. tandfonline.com

Protection: The indole nitrogen is protected, for example, with a tosyl group. tandfonline.com

Reduction: The formyl group is reduced to a hydroxymethyl group. tandfonline.com

Halogenation: The alcohol is converted to a bromomethyl group. tandfonline.com

Diastereoselective Alkylation: The key stereochemistry-inducing step involves the alkylation of a chiral glycine (B1666218) enolate equivalent, such as the Schöllkopf chiral auxiliary, with the prepared 3-bromomethyl-4-fluoroindole. tandfonline.comtandfonline.com This reaction proceeds with high diastereoselectivity.

Deprotection and Hydrolysis: Finally, removal of the chiral auxiliary and the protecting group, followed by hydrolysis of the ester, yields the desired (L)-4-fluorotryptophan. tandfonline.com

To obtain the DL-racemic mixture, a similar pathway could be followed using a non-chiral glycine equivalent.

StepReactionKey ReagentsPurpose
1Vilsmeier-Haack FormylationPOCl₃, DMFIntroduction of a formyl group at the C3 position of 4-fluoroindole.
2N-ProtectionTsCl, NaHProtection of the indole nitrogen to prevent side reactions.
3ReductionNaBH₄Reduction of the aldehyde to a primary alcohol.
4BrominationPBr₃Conversion of the alcohol to a more reactive leaving group.
5AlkylationSchöllkopf auxiliary, n-BuLiDiastereoselective formation of the C-C bond for the amino acid side chain.
6Deprotection/HydrolysisHCl, H₂ORemoval of protecting groups and chiral auxiliary to yield the final amino acid.

Isotope Labeling Strategies for Spectroscopic Probes

Isotopically labeled versions of this compound are invaluable tools for nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET), enabling detailed studies of protein dynamics and in vivo metabolic processes.

Synthesis of Carbon-13 and Deuterium (B1214612) Labeled this compound

The introduction of stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) into 4-fluorotryptophan enhances its utility in NMR-based studies. The synthesis of specifically labeled fluorotryptophan often involves the preparation of an isotopically labeled indole precursor.

Deuterium Labeling: An enzymatic approach has been successfully employed for the specific deuterium labeling of 4-fluoro-L-tryptophan at the α-position of the side chain. nih.govresearchgate.net This method utilizes the enzyme tryptophanase, which catalyzes the coupling of 4-fluoroindole with S-methyl-L-cysteine in heavy water (D₂O). nih.gov This enzymatic reaction leads to a high level of deuterium incorporation specifically at the α-carbon. nih.gov

Carbon-13 and Deuterium Labeling for NMR: For more complex labeling patterns, such as the introduction of a ¹³C-¹⁹F spin pair for TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments, multi-step chemical syntheses are required. rsc.orgnih.govrsc.orgrsc.org A cost-effective synthetic route to produce selectively deuterated and carbon-13 labeled fluorotryptophan has been developed. rsc.orgnih.govrsc.orgrsc.org These syntheses often start from simple, commercially available isotopically labeled precursors and involve several steps to construct the labeled 4-fluoroindole ring, which is then converted to the final amino acid. nih.gov

IsotopeLabeling PositionSynthetic MethodApplication
²H (Deuterium)α-positionEnzymatic (Tryptophanase)NMR studies of protein dynamics
¹³C & ²HAromatic Ring & Side ChainMulti-step chemical synthesisTROSY-NMR for high-resolution protein structure and interaction studies

Radiosynthesis of Fluorine-18 (B77423) Labeled Tryptophan Derivatives for Positron Emission Tomography (PET) Research

The short-lived positron-emitting isotope Fluorine-18 (¹⁸F, t₁/₂ ≈ 110 min) is a key radionuclide for PET imaging. The development of ¹⁸F-labeled tryptophan derivatives, including those with fluorine on the indole ring, is of great interest for visualizing metabolic processes like tumor amino acid uptake.

Direct radiosynthesis on the tryptophan molecule is challenging. Therefore, the common strategy involves the radiosynthesis of a prosthetic group which is then attached to a tryptophan precursor, or the direct [¹⁸F]fluorination of a suitable precursor molecule.

For introducing ¹⁸F onto the aromatic ring of tryptophan, methods have been developed using boronate precursors. nih.gov For example, a boronic ester (Bpin) derivative of tryptophan can be synthesized and then subjected to a copper-mediated radiofluorination with [¹⁸F]fluoride. nih.gov This approach has been shown to be adaptable for the synthesis of 4-, 5-, 6-, and 7-[¹⁸F]fluoro tryptophan derivatives. nih.gov The general scheme involves:

Precursor Synthesis: Preparation of a protected tryptophan derivative bearing a boronic ester group at the desired position on the indole ring.

Radiofluorination: Nucleophilic substitution of the boronic ester with no-carrier-added [¹⁸F]fluoride, often catalyzed by a copper complex.

Deprotection: Removal of the protecting groups to yield the final ¹⁸F-labeled tryptophan analog.

These radiosyntheses need to be rapid and efficient to provide the radiotracer in a high radiochemical yield and purity suitable for in vivo studies.

Development of [18F]4-Fluoroethoxy-DL-Tryptophan ([18F]4-FEHTP) Analogs

In the quest for effective PET tumor imaging agents, researchers have synthesized and evaluated several [18F]-labeled fluoroethoxy tryptophan analogues. nih.govacs.org Among these is 4-(2-[18F]fluoroethoxy)-dl-tryptophan ([18F]4-FEHTP), which was developed alongside its 6- and 7-positional isomers, [18F]6-FEHTP and [18F]7-FEHTP. nih.govacs.org The synthesis of these analogs involves multi-step approaches to create the necessary precursors. nih.govacs.org

The crucial step of introducing the radioactive fluorine-18 is accomplished through no-carrier-added nucleophilic fluorination. nih.govacs.org Two primary strategies are employed for this radiosynthesis:

An indirect approach , which involves the O-alkylation of the corresponding hydroxytryptophan precursor using [18F]fluoroethyltosylate. nih.govacs.org

A direct approach , which utilizes a protected mesyl precursor for direct nucleophilic [18F]fluorination. nih.govacs.org

Both methodologies have been reported to yield decay-corrected radiochemical yields in the range of 10-18%. nih.govacs.org In vivo studies using small animal PET imaging on xenograft-bearing mice showed that while all three isomers were successfully produced, [18F]6-FEHTP exhibited the highest tumor-to-background ratio, outperforming both [18F]4-FEHTP and [18F]7-FEHTP. nih.govacs.org

Synthesis of [18F]4-Fluoro-5-Methoxy-Tryptophan Derivatives

A novel approach for synthesizing fluorinated tryptophan derivatives involves photoredox radiofluorination. This method has been successfully used to create [18F]4-Fluoro-5-Methoxy-Tryptophan (4-F-5-OMe-Tryptophan) and its 6-fluoro isomer. nih.gov This technique offers a simple way to access new tryptophan-based PET agents. nih.gov

The synthesis of L-[18F]4-F-5-OMe-Tryptophan (L-[18F]T13) was achieved by irradiating a precursor with a blue laser (450 nm) for 30 minutes in a multi-solvent system, followed by a deprotection step. nih.gov This process yielded the final product with high radiochemical purity (≥ 98.0%) and enantiomeric excess (ee ≥ 99.0%). nih.gov A similar process was used for the D-isomer and the 6-fluoro analogs, although yields for the 6-fluoro derivatives were notably lower. nih.gov

Synthesis of [18F]Fluoro-5-Methoxy-Tryptophan Analogs via Photoredox Radiofluorination nih.gov
CompoundOverall Radiochemical Yield (RCY, decay corrected)Radiochemical Purity (RCP)Enantiomeric Excess (ee)
L-[18F]4-F-5-OMe-Tryptophan (L-[18F]T13)32.4 ± 4.1%≥ 98.0%≥ 99.0%
D-[18F]4-F-5-OMe-Tryptophan (D-[18F]T13)26.1 ± 5.1%≥ 98.0%≥ 99.0%
L-[18F]6-F-5-OMe-Tryptophan (L-[18F]T18)2.9 ± 1.5%≥ 98.0%≥ 99.0%
D-[18F]6-F-5-OMe-Tryptophan (D-[18F]T18)2.6 ± 0.5%≥ 98.0%≥ 99.0%
Radiochemistry Considerations for PET Tracer Development

The development of fluorinated tryptophan PET tracers involves significant radiochemistry considerations. The position of the [18F] label on the tryptophan molecule is a critical factor influencing the tracer's in vivo stability. acs.org For instance, studies on [18F]fluorotryptophans ([18F]FTrps) revealed that while 4-, 5-, and 6-[18F]FTrps were stable in vitro, they underwent rapid defluorination in vivo. acs.org In contrast, 7-[18F]FTrp demonstrated high in vivo stability, making it a more promising candidate for imaging tryptophan metabolism. acs.org

Various radiolabeling methods have been developed to improve radiochemical yields (RCY) and purity. Early methods for creating 4/5/6-[18F]FTrps yielded RCYs of 9–13%. nih.gov More recent advancements, such as alcohol-enhanced copper-mediated radiofluorination, have significantly boosted these yields. acs.orgnih.gov

Radiochemical Yields of [18F]FTrps using Alcohol-Enhanced Cu-Mediated Radiofluorination acs.orgnih.gov
TracerRadiochemical Yield (RCY)Radiochemical Purity
4-[18F]FTrp40 ± 12%>98%
5-[18F]FTrp53 ± 5%>98%
6-[18F]FTrp30 ± 3%>98%
7-[18F]FTrp41 ± 3%>98%

The choice of labeling strategy and precursor is crucial for achieving high purity and yield, which are essential for clinical translation. nih.govnih.gov

Production Methods for Incorporating this compound

Beyond its use in PET imaging, 4-fluorotryptophan serves as a tool in protein engineering. Its incorporation into proteins allows for structural and functional studies using techniques like 19F-NMR spectroscopy.

Cell-Free Protein Synthesis Systems for Unnatural Amino Acid Incorporation

Cell-free protein synthesis (CFPS) systems offer a powerful platform for incorporating non-standard amino acids into proteins. researchgate.net These systems provide direct access to the translational machinery, circumventing the need to maintain a viable cellular host. researchgate.net 4-fluorotryptophan (4FW) is among the tryptophan analogs that have been successfully incorporated into proteins using CFPS. researchgate.net This residue-specific incorporation is typically achieved by depleting the natural amino acid from the synthesis mixture and supplementing it with the unnatural analog. nih.gov This method allows for the production of proteins where all instances of a specific natural amino acid are replaced by its analog. nih.gov

Mammalian Cell Expression Systems for Site-Selective Labeling

For more precise control, researchers have developed methods for the site-selective incorporation of fluorotryptophan isomers into proteins within mammalian cells. anu.edu.auacs.org This is achieved by expanding the genetic code, typically by repurposing an amber stop codon (UAG) to encode the unnatural amino acid. anu.edu.auanu.edu.au This process requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery, meaning it does not cross-react with endogenous amino acids or tRNAs. anu.edu.au

Genetic encoding systems have been successfully developed for the site-selective incorporation of 4-fluorotryptophan, 5-fluorotryptophan (B555192), 6-fluorotryptophan, and 7-fluorotryptophan. anu.edu.auacs.org These systems have been used in human cells, such as HEK293T cells, to produce fluorinated proteins. acs.org The incorporation of the fluorinated amino acid is often achieved by switching the culture medium to one containing the desired analog. acs.org This approach has enabled the production of various proteins with site-specifically incorporated fluorine atoms, which serve as sensitive probes for 19F NMR spectroscopy to study protein structure, dynamics, and ligand binding. acs.organu.edu.au

Molecular and Biochemical Interactions of 4 Fluoro Dl Tryptophan

Incorporation into Peptides and Proteins

The ability to incorporate 4-fluoro-DL-tryptophan into proteins is fundamental to its utility as a research tool. This process relies on the cellular machinery that synthesizes proteins, which can, under certain conditions, recognize and utilize this analog in place of its natural counterpart, tryptophan.

Mechanisms of Acceptability by Tryptophanyl-tRNA Synthetases

The incorporation of this compound into a growing polypeptide chain is initiated by its recognition and activation by tryptophanyl-tRNA synthetase (TrpRS). These enzymes are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA), a critical step in ensuring the fidelity of protein synthesis.

Tryptophanyl-tRNA synthetases from both prokaryotic and eukaryotic organisms have been shown to accept fluorinated tryptophan analogs, including 4-fluorotryptophan. digitellinc.comresearchgate.net For instance, TrpRS from Bacillus subtilis activates this compound in the ATP-pyrophosphate exchange reaction. researchgate.net The relative activity of the enzyme for different fluorinated tryptophans follows the order: Tryptophan > 4-Fluorotryptophan > 6-Fluorotryptophan > 5-Fluorotryptophan (B555192). researchgate.net This order is inversely related to the hydrophobicity of these compounds, suggesting that hydrophobic interactions play a significant role in the selective recognition by TrpRS. researchgate.net The polarity of the C-F bond is a key factor influencing the hydrophobicity of the fluorinated analogs and, consequently, their interaction with the synthetase. researchgate.net

In Escherichia coli, a tryptophan-requiring strain can incorporate 4-fluorotryptophan, leading to the replacement of approximately 75% of the cellular tryptophan. nih.gov Similarly, the tryptophan-auxotrophic Bacillus subtilis LC33 mutant strain can utilize either tryptophan or 4-fluorotryptophan for growth, enabling the isolation of proteins containing the analog. nih.gov

Impact on Protein Structure and Dynamics in Research Models

In some cases, the impact of 4-fluorotryptophan incorporation can be more pronounced and site-specific. In a study on human transthyretin (TTR), a protein associated with amyloidosis, the substitution of tryptophan with fluorinated analogs, including 6-fluorotryptophan (6FW), led to significant structural perturbations. nih.gov The replacement of tryptophan at position 79 with 6FW (6F-W79) caused more extensive structural changes throughout the protein, particularly affecting residues in the dimer interfaces, which are critical for tetramer stability. nih.gov This highlights that while often a subtle modification, the effects of fluorotryptophan incorporation can be context-dependent and influence protein dynamics and stability in a manner that is linked to the specific location of the substitution. nih.gov

Influence on Enzyme Activity and Substrate Specificity within Engineered Proteins

The incorporation of 4-fluorotryptophan into enzymes can modulate their catalytic activity and substrate specificity, though the effects are not always predictable. nih.gov Early studies in E. coli demonstrated varied effects on different enzymes following the incorporation of 4-fluorotryptophan. For instance, the specific activity of β-galactosidase reached 60% of the control, while lactose (B1674315) permease activity was at 35%. nih.gov Interestingly, D-lactate dehydrogenase exhibited a twofold increase in specific activity compared to the control. nih.gov These findings underscore that the influence of 4-fluorotryptophan on enzyme function is highly dependent on the specific enzyme and the role of the tryptophan residue within it. nih.gov

More recent research on a lectin from Ralstonia solanacearum engineered with 4-fluorotryptophan provided further insights into the effects on substrate binding. acs.org The fluorinated lectin variant, RSL[4FW], displayed a slightly lower affinity for its fucosylated glycan ligands compared to the wild-type protein. acs.org This was attributed to a partial loss of the stacking effect due to the reduced aromaticity of the fluorinated indole (B1671886) ring, although the formation of weak hydrogen bonds between the fluorine and ligand hydroxyl groups was also observed. acs.org This demonstrates how the subtle electronic changes introduced by fluorination can alter the fine balance of interactions at an enzyme's active site, thereby influencing its binding affinity and specificity.

Enzyme Organism Effect of 4-Fluorotryptophan Incorporation Reference
β-GalactosidaseEscherichia coli60% of control specific activity nih.gov
Lactose PermeaseEscherichia coli35% of control specific activity nih.gov
D-Lactate DehydrogenaseEscherichia coli200% of control specific activity nih.gov
Lectin (RSL)Ralstonia solanacearumSlightly lower affinity for fucosylated glycans acs.org

Spectroscopic Applications as a Biochemical Probe

One of the most significant advantages of incorporating this compound into proteins is its utility as a spectroscopic probe. Its unique fluorescent and nuclear magnetic resonance properties provide powerful tools for studying protein structure, dynamics, and interactions.

Fluorescent Properties and Environmental Sensitivity in Protein Systems

A key characteristic of 4-fluorotryptophan is that it is essentially non-fluorescent at room temperature in aqueous solutions. nih.govbasicmedicalkey.comunito.it This property is highly advantageous in fluorescence spectroscopy studies. In proteins that contain multiple tryptophan residues, the fluorescence signal is a composite of the emissions from all of them, making it difficult to study a single tryptophan's environment. By replacing all tryptophan residues with the non-fluorescent 4-fluorotryptophan, a "fluorescently silent" protein can be created. basicmedicalkey.com This allows researchers to introduce a single, fluorescently active tryptophan or another chromophore at a specific site and study its properties without the interfering background fluorescence from other tryptophans. nih.gov

This approach was effectively demonstrated in the study of Bacillus subtilis tryptophanyl-tRNA synthetase (TrpRS), which naturally contains a single tryptophan residue (Trp92). nih.gov By using 4-fluorotryptophan as a non-fluorescent substrate analog, researchers could specifically monitor the fluorescence of Trp92 upon the formation of the 4-fluorotryptophanyl-5'-adenylate complex. nih.gov This revealed a 70% quenching of Trp92 fluorescence, providing insights into substrate-dependent conformational changes and inter-subunit communication within the enzyme. nih.gov

While 4-fluorotryptophan itself is not a fluorescent probe, its lack of fluorescence makes it an invaluable tool for dissecting the complex fluorescent signals in proteins and for highlighting the behavior of other fluorophores. nih.govnih.gov

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Environmental Studies

The presence of the fluorine atom makes 4-fluorotryptophan an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ontosight.aidigitellinc.com Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, which translates to high sensitivity in NMR experiments. nih.gov Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of proteins labeled with 4-fluorotryptophan are free from background signals. anu.edu.aubeilstein-journals.org

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local chemical environment. digitellinc.comnih.gov This sensitivity allows for the detection of subtle changes in protein conformation, dynamics, and interactions. acs.org For example, ¹⁹F NMR has been used to study conformational heterogeneity in flaviviral NS2B-NS3 proteases by site-selectively incorporating 4-fluorotryptophan. anu.edu.aunih.gov The ¹⁹F NMR spectra revealed the presence of an indole ring flip in the apo state of the enzyme, which was suppressed upon binding of an active-site inhibitor. anu.edu.aunih.gov

Furthermore, ¹⁹F NMR can be used to monitor ligand binding and protein-membrane interactions. acs.orgdal.ca The changes in the ¹⁹F chemical shifts upon ligand binding can provide site-specific information about the binding event. nih.gov The relaxation properties of the ¹⁹F nucleus can also yield information about molecular motions and dynamics. nih.gov

Parameter Value/Property Significance in ¹⁹F NMR Reference
Natural Abundance of ¹⁹F100%High sensitivity nih.gov
Spin1/2Sharp NMR signals nih.gov
Biological AbundanceVirtually absentNo background signal from unlabeled protein anu.edu.aubeilstein-journals.org
Chemical Shift RangeWideHigh sensitivity to local environment nih.gov

The combination of site-specific incorporation and the sensitive detection by ¹⁹F NMR makes 4-fluorotryptophan a powerful probe for elucidating the structural and dynamic properties of proteins at an atomic level. nih.gov

Chemical Shift Sensitivity to Local Molecular Environment

The fluorine-19 (¹⁹F) nucleus of this compound serves as a highly sensitive probe for its local molecular environment, a characteristic exploited in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F chemical shift is exceptionally responsive to alterations in the surrounding electronic environment, with a chemical shift range that can exceed 300 ppm, which is significantly larger than that of protons (¹H). nih.gov This heightened sensitivity is primarily due to the large paramagnetic term that dominates its magnetic shielding. nih.gov

Research has demonstrated that the ¹⁹F chemical shift tensor parameters are influenced by the position of the fluorine atom on the indole ring and, to a lesser degree, by the molecule's chirality. nih.gov Specifically for this compound, the isotropic chemical shift is distinct from other fluorinated tryptophan isomers. nih.gov For instance, in solid-state NMR studies using magic angle spinning (MAS), the isotropic shifts for 4F-Trp were found to be similar to solution NMR values. nih.gov

The sensitivity of the ¹⁹F chemical shift has been utilized to study protein structure and dynamics. When 4-fluorotryptophan is incorporated into a protein, the resulting ¹⁹F NMR spectrum can display a wide dispersion of chemical shifts, with residues in different tertiary structures being resolved. acs.org For example, six 4-fluorotryptophan residues in hen egg white lysozyme (B549824) were fully resolved and spanned a chemical shift range of 14.6 ppm, demonstrating the remarkable sensitivity of the fluorine chemical shift to the protein's tertiary structure. acs.org This sensitivity allows for the characterization of protein-ligand interactions and conformational changes. acs.org Even subtle changes, such as solvent isotope effects from H₂O and D₂O, can lead to observable chemical shift differences of up to 0.25 ppm, providing a method to characterize the solvent exposure of the fluorinated side chain. rsc.org

The relaxation properties of the ¹⁹F nucleus in 4-fluoro-L-tryptophan are also influenced by its local environment. The longitudinal relaxation rate (R₁) of 4F-L-Trp is the largest among the fluorotryptophan isomers studied, with a value of 0.99 s⁻¹. nih.gov This relaxation is primarily driven by dipole-dipole interactions with nearby protons and by chemical shift anisotropy (CSA). nih.gov The CSA values are experimentally measurable and are critical for accurately calculating relaxation rates. nih.gov

Interactive Data Table: ¹⁹F NMR Relaxation Rates of Fluorotryptophan Isomers

This table displays the longitudinal (R₁) and transverse (R₂) relaxation rates for different isomers of fluoro-L-tryptophan in solution at a field strength of 14.1 T.

IsomerR₁ (s⁻¹)R₂ (s⁻¹)
4F-l-Trp0.991.8
5F-l-Trp0.751.5
6F-l-Trp0.671.4
7F-l-Trp0.871.7
Data sourced from Lu et al., 2019. nih.gov
Application in Studying Intrinsically Disordered Proteins (IDPs)

The unique spectroscopic properties of this compound make it a valuable tool for investigating intrinsically disordered proteins (IDPs). IDPs lack a stable tertiary structure and exist as a heterogeneous ensemble of conformations, which presents significant challenges for traditional structural biology techniques. nih.govfrontiersin.org

¹⁹F NMR, utilizing incorporated fluorinated amino acids like 4-fluorotryptophan, is particularly well-suited for studying IDPs because the chemical shifts are highly sensitive to local environments and conformations. This sensitivity allows for the detection of subtle structural changes and transiently formed secondary structures within the disordered ensemble. frontiersin.org The absence of fluorine in naturally occurring proteins ensures that the ¹⁹F NMR signals are background-free, providing a clear window into the behavior of the labeled protein. nih.gov

Single-molecule fluorescence (SMF) techniques, often used in conjunction with fluorinated tryptophans, offer another powerful approach to study IDPs. nih.gov By observing individual molecules, SMF methods can characterize the broad conformational heterogeneity and complex binding-induced folding behaviors of IDPs without the averaging inherent in ensemble measurements. nih.gov For instance, Förster resonance energy transfer (FRET) experiments using a fluorinated tryptophan as a donor or acceptor can provide information about end-to-end distances in short polypeptide models of IDPs.

The incorporation of 4-fluorotryptophan into IDPs allows researchers to probe their rapidly fluctuating forms and their interactions with binding partners. nih.gov This is crucial for understanding the function of IDPs, which are often involved in signaling and regulation through specific, yet transient, molecular interactions. plos.org

Interactions with Ribosomal Machinery and Protein Biosynthesis Pathways

Binding to Ribosomal Subunits

This compound has been shown to interact with the ribosomal machinery, specifically by binding to the 30S ribosomal subunit. biosynth.com This interaction is a key aspect of its antibiotic activity, as it leads to the inhibition of protein synthesis. biosynth.com The ribosome is a complex molecular machine responsible for translating the genetic code from messenger RNA (mRNA) into protein. It is composed of two subunits, the small subunit (30S in prokaryotes) and the large subunit (50S in prokaryotes). The 30S subunit is primarily responsible for binding mRNA and ensuring the correct pairing of codons and anticodons.

Studies on the laboratory evolution of Escherichia coli have provided further insights into the interaction of fluorinated tryptophans with the ribosome. nih.gov In these experiments, E. coli was forced to adapt to using 4- and 5-fluorotryptophan for protein synthesis. nih.gov The results indicated a remarkable tolerance of the ribosome towards these analogues, with only a few mutations occurring in ribosomal proteins. nih.gov Specifically, during the adaptation to 4-fluoroindole (B1304775), single point mutations were observed in the genes for the 30S ribosomal proteins S1 (rpsA) and S10 (rpsJ). nih.gov This suggests that while the ribosome can accommodate 4-fluorotryptophan, some minor adjustments may be necessary for efficient protein synthesis with this analogue.

Competitive Inhibition of Phosphatase and Synthetase Enzymes Involved in Protein Synthesis

This compound acts as a competitive inhibitor of phosphatase and synthetase enzymes, which are crucial for protein synthesis. biosynth.com This inhibition disrupts the normal process of building polypeptide chains. While the specific phosphatases inhibited by this compound are not extensively detailed in the provided context, the inhibition of synthetase enzymes is a critical mechanism.

The term "synthetase" in this context likely refers to aminoacyl-tRNA synthetases, which are discussed in more detail in the following section. The competitive nature of the inhibition implies that this compound competes with the natural substrate, tryptophan, for the active site of these enzymes. By binding to the active site, it prevents the enzyme from carrying out its normal function, thereby halting protein synthesis.

Interference with Aminoacyl tRNA Synthetase Function

This compound directly interferes with the function of aminoacyl-tRNA synthetases, specifically tryptophanyl-tRNA synthetase (TrpRS). biosynth.comnih.gov These enzymes are responsible for the crucial first step in protein synthesis: the specific attachment of an amino acid to its corresponding transfer RNA (tRNA) molecule. nih.gov This process, known as aminoacylation or tRNA charging, ensures the fidelity of protein translation. nih.gov

This compound can be recognized and charged to tRNATrp by Bacillus subtilis TrpRS, albeit with reduced efficiency compared to the natural amino acid, tryptophan. nih.gov This indicates that 4-fluorotryptophan can act as a substrate for TrpRS, leading to its incorporation into proteins. However, it also acts as a competitive inhibitor, interfering with the normal charging of tryptophan. biosynth.com

Studies with single tryptophan mutants of Bacillus stearothermophilus TrpRS have shown that the binding of 4-fluorotryptophan in the presence of ATP to form the aminoacyl-adenylate intermediate induces significant structural changes throughout the active subunit of the enzyme. acs.org These changes are not confined to the active site, suggesting a broader conformational impact on the enzyme. acs.org Furthermore, human TrpRS has been shown to be involved in the high-affinity uptake of tryptophan into cells, and this function is dependent on the tryptophan- and ATP-binding sites of the enzyme. nih.gov Interference by this compound at these sites could therefore disrupt not only protein synthesis but also tryptophan transport.

Mutant strains of Bacillus subtilis have been developed that can utilize 4-fluorotryptophan instead of tryptophan for growth, highlighting the complex interplay between this analogue and the protein synthesis machinery. nih.govnih.gov

Modulation of Endogenous Metabolic Pathways and Enzymatic Systems

Effects on Indoleamine Metabolic Pathways

The indoleamine metabolic pathways, responsible for the synthesis of crucial neurochemicals and the regulation of immune responses, are significantly impacted by 4-Fluoro-DL-tryptophan. Its interactions with the enzymes and intermediates of these pathways lead to alterations in the production of key metabolites.

Interaction with Serotonin (B10506) (5-Hydroxytryptamine, 5-HT) Biosynthesis

This compound has been shown to interfere with the biosynthesis of serotonin (5-HT), a critical neurotransmitter derived from tryptophan. While research on the 4-fluoro isomer is less extensive than on its 6-fluoro counterpart, the latter has been demonstrated to act as a serotonin synthesis inhibitor. apexbt.comcaymanchem.com Studies on 6-fluoro-DL-tryptophan revealed that its administration in rats led to a transient depletion of serotonin in various brain regions. nih.gov This effect is attributed to the analogue's ability to be metabolized within the serotoninergic pathway, ultimately forming 6-fluoro-5-HT. nih.gov This suggests that this compound could potentially follow a similar metabolic fate, acting as a precursor for a fluorinated serotonin analogue and thereby competing with the natural synthesis of 5-HT.

Influence on Tryptophan Hydroxylase (TPH) Activity and Isoforms (TPH1, TPH2)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in serotonin biosynthesis, existing in two isoforms: TPH1, primarily found in the periphery, and TPH2, the neuronal isoform. nih.gov Although direct inhibitory studies of this compound on TPH are not extensively detailed in the provided results, the known inhibitory effects of other halogenated tryptophan analogues on serotonin synthesis imply an interaction with TPH. For instance, 4-Chloro-L-phenylalanine acts as a nonspecific antagonist of both TPH1 and TPH2. medchemexpress.com Given that fluorinated tryptophan derivatives can act as substrates for the serotonin pathway, it is plausible that this compound interacts with TPH, potentially as a competitive inhibitor or an alternative substrate. This interaction would consequently affect the production of serotonin.

Modulation of the Kynurenine (B1673888) Pathway and Indoleamine 2,3-Dioxygenase (IDO1/IDO2)

The kynurenine pathway is the principal route for tryptophan degradation and is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.comtandfonline.com These enzymes catalyze the conversion of tryptophan to N-formyl-L-kynurenine. tandfonline.comuniprot.org IDO1, in particular, is a key immunomodulatory enzyme. genecards.org Research has shown that fluorinated tryptophan derivatives can interact with this pathway. For example, studies on 5-[18F]F-AMT, a fluorinated tryptophan analogue, indicated that its cellular uptake is associated with IDO1 expression levels. thno.org Furthermore, the development of various fluorinated tryptophan derivatives as PET imaging agents for tracking IDO1 activity highlights the interaction of these analogues with the kynurenine pathway. thno.org While direct data on this compound's specific modulation of IDO1/IDO2 is not explicitly detailed, the behavior of similar fluorinated analogues suggests it likely serves as a substrate or inhibitor for these enzymes, thereby influencing the kynurenine pathway.

Impact on Amino Acid Transport Systems

The transport of amino acids across cellular membranes is a critical process for cellular function, and this compound has been shown to interact with these transport systems.

Interaction with Large Neutral Amino Acid Transporters (LAT)

Large neutral amino acid transporters (LATs) are responsible for the transport of large, neutral amino acids, including tryptophan, across cell membranes, such as the blood-brain barrier. researchgate.netnih.govsolvobiotech.com The LAT1 isoform is of particular interest as it facilitates the uptake of essential amino acids into the brain and is often overexpressed in cancer cells. nih.govsnmjournals.orgmdpi.com Tryptophan and its analogues are known substrates for LAT1. researchgate.netsolvobiotech.com The transport of these molecules is a competitive process. researchgate.net Given its structural similarity to tryptophan, this compound is expected to be a substrate for LATs, competing with endogenous L-tryptophan for transport into cells. This competition can affect the intracellular concentration of tryptophan and, consequently, all metabolic pathways dependent on it.

Effects on Bacterial Aromatic Amino Acid Permeases (e.g., aroP, mtr)

In bacteria such as Escherichia coli, the uptake of aromatic amino acids is mediated by specific permeases. The aromatic amino acid permease, AroP, is involved in the transport of phenylalanine, tyrosine, and tryptophan. uniprot.org The tryptophan-specific transporter is known as Mtr. mdpi.commdpi.com Studies have shown that mutations in the aroP gene can confer resistance to 4-fluoro-tryptophan, indicating that this analogue is recognized and transported by AroP. mdpi.comnih.govnih.gov Similarly, the Mtr transporter is implicated in resistance to other tryptophan analogues. mdpi.com The interaction of this compound with these bacterial permeases demonstrates its ability to enter bacterial cells and exert its effects, which can include toxicity or incorporation into proteins. nih.gov

InteractionSystem/EnzymeObserved/Inferred EffectReferences
Metabolic Pathway Serotonin (5-HT) BiosynthesisPotential inhibition of serotonin synthesis. apexbt.comcaymanchem.comnih.gov
Kynurenine PathwayLikely interaction as a substrate or inhibitor of IDO1/IDO2. nih.govmdpi.comtandfonline.comuniprot.orggenecards.orgthno.org
Enzyme Tryptophan Hydroxylase (TPH1, TPH2)Inferred competitive inhibition or action as an alternative substrate. nih.govmedchemexpress.com
Indoleamine 2,3-Dioxygenase (IDO1/IDO2)Serves as a substrate or inhibitor, impacting tryptophan degradation. thno.org
Transport System Large Neutral Amino Acid Transporters (LAT)Competes with L-tryptophan for transport across cell membranes. researchgate.netnih.govsolvobiotech.comsnmjournals.orgmdpi.com
Bacterial Aromatic Amino Acid Permeases (aroP, mtr)Transported into bacterial cells, where it can be toxic or incorporated into proteins. uniprot.orgmdpi.commdpi.comnih.govnih.gov

Regulatory Mechanisms and Feedback Inhibition

The introduction of tryptophan analogs like this compound into biological systems can significantly disrupt the finely tuned metabolic and genetic regulatory circuits that govern tryptophan biosynthesis. These analogs often mimic the natural molecule, allowing them to interact with regulatory proteins and enzymes, leading to altered gene expression and metabolic flux.

Influence on Tryptophan Operon Regulation (e.g., trpR gene)

The trp operon, a classic example of a repressible operon found in bacteria like Escherichia coli, controls the production of tryptophan through a negative feedback mechanism. wikipedia.org This system involves a repressor protein encoded by the trpR gene. wikipedia.orgnumberanalytics.com In the absence of tryptophan, the TrpR repressor is inactive, allowing RNA polymerase to transcribe the structural genes (trpE, trpD, trpC, trpB, and trpA) required for tryptophan synthesis. lumenlearning.comkhanacademy.org When tryptophan is abundant, it acts as a corepressor, binding to the TrpR protein. numberanalytics.comkhanacademy.org This binding event causes a conformational change in the repressor, activating it to bind to the operator region of the trp operon and block transcription. wikipedia.orgkhanacademy.org

This compound, due to its structural similarity to tryptophan, can also function as a corepressor. mdpi.com It interacts with the TrpR aporepressor via its α-carboxyl group, activating it to bind to the operator and inhibit the transcription of the trp operon, much like tryptophan itself. mdpi.com This mimicry effectively deceives the cell into sensing sufficient tryptophan levels, thereby shutting down its own production pathway.

However, this interaction is also a key factor in the development of resistance. Studies on E. coli have shown that mutants resistant to 4-fluoro-tryptophan can possess a nonsense mutation in the trpR gene. mdpi.com Such a mutation results in a non-functional repressor protein. mdpi.com Without a functional TrpR, the operon cannot be repressed, leading to the constitutive (continuous) transcription of the tryptophan biosynthesis genes, a state known as derepression. mdpi.com

Regulatory ComponentRole in Tryptophan OperonInteraction with this compound
trp Operon Encodes enzymes for tryptophan synthesis. wikipedia.orgTranscription is inhibited when 4-F-Trp acts as a corepressor. mdpi.com
trpR Gene Encodes the TrpR repressor protein. wikipedia.orgnumberanalytics.comNonsense mutations in this gene can confer resistance to 4-F-Trp. mdpi.com
TrpR Repressor Protein Binds to the operator to block transcription when activated. khanacademy.orgBinds to 4-F-Trp, which acts as a corepressor, leading to repression. mdpi.com
Operator DNA sequence to which the active TrpR/corepressor complex binds. numberanalytics.comBinding of the TrpR/4-F-Trp complex blocks RNA polymerase access. mdpi.com

Resistance Mechanisms in Microorganisms to Tryptophan Analogs

Microorganisms have evolved various strategies to overcome the toxic effects of tryptophan analogs like this compound. These mechanisms often involve genetic mutations that alter regulatory pathways, enzyme function, or cellular transport.

One primary resistance strategy involves modifications to the regulatory machinery of the trp operon. As mentioned previously, mutations in the trpR gene that inactivate the repressor protein lead to the derepression of the operon and overproduction of endogenous tryptophan, which can outcompete the analog. mdpi.com

Another key mechanism is the alteration of enzymes within the tryptophan biosynthetic pathway to render them insensitive to feedback inhibition. Anthranilate synthase, the enzyme catalyzing the first committed step in the pathway, is a critical point of regulation. mdpi.com Mutations in the gene encoding this enzyme (trpE), such as a change in the Ser40 residue, can decrease its affinity for tryptophan and its analogs, making the enzyme resistant to feedback inhibition. mdpi.com This allows the cell to maintain tryptophan synthesis even in the presence of the inhibitory analog. mdpi.com

Reduced uptake of the toxic analog is another effective resistance strategy. This is often achieved through mutations in genes encoding amino acid transport proteins. For instance, a mutation in the aroP gene, which codes for a general aromatic amino acid permease, has been shown to confer resistance to 4-fluoro-tryptophan by presumably lowering its transport into the cell. mdpi.com In Bacillus subtilis, resistance has been linked to the knockout of mtrB, a negative regulator of tryptophan transport. nih.govnih.gov

More complex resistance mechanisms have also been observed. In strains of B. subtilis that have been experimentally evolved to use 4-fluorotryptophan exclusively for growth, mutations were found not only in the tryptophan transport regulator (mtrB) but also in the sigma factor sigB and in rpoBC, which encode subunits of RNA polymerase. nih.gov These findings suggest that a small number of mutations in key regulatory and transport proteins can form a barrier that safeguards the use of canonical amino acids. nih.govnih.gov

Resistance MechanismAffected Gene/ProteinConsequence
Regulatory Derepression trpRA non-functional repressor protein leads to constitutive expression of the trp operon. mdpi.com
Reduced Feedback Inhibition Anthranilate Synthase (trpE)The enzyme no longer binds the tryptophan analog, preventing the shutdown of the biosynthetic pathway. mdpi.com
Reduced Analog Uptake Aromatic Amino Acid Permease (aroP)Decreased transport of the toxic analog into the cell. mdpi.com
Altered Transport Regulation mtrB (negative regulator of Trp transport)Knockout of this gene contributes to resistance. nih.gov
Global Regulatory & Transcriptional Changes sigB, rpoBCMutations in sigma factors and RNA polymerase subunits enable adaptation to the analog. nih.gov

Applications in Preclinical Research Models and Advanced Methodologies

Utilization in In Vitro Studies

In the controlled environment of in vitro studies, 4-Fluoro-DL-tryptophan is instrumental in dissecting fundamental biological processes at the cellular and molecular levels.

The transport of amino acids across cell membranes is a critical process, and understanding the mechanisms for tryptophan and its analogs is vital, particularly in cancer research where tumor cells often exhibit increased amino acid uptake. nih.govsnmjournals.org Cell-based assays are employed to investigate how this compound and its radiolabeled counterparts, such as 4-[¹⁸F]Fluoro-DL-tryptophan, are taken up by cells.

Studies have shown that the L-type amino acid transporter (LAT) system is a dominant transport mechanism for many tryptophan derivatives. nih.gov For instance, research on various fluoroethoxy tryptophan analogues revealed that their uptake in cancer cell lines is primarily mediated by the LAT system. acs.org Specifically, the LAT1 subtype, which is often overexpressed in human cancers, plays a significant role in the transport of these compounds. nih.gov Inhibition studies using specific transporter inhibitors help to confirm the involvement of these transport systems. snmjournals.org The investigation of transport mechanisms in different cell lines provides crucial data on the selectivity and efficiency of uptake, which is essential for the development of targeted imaging agents and therapeutics. nih.govacs.org

Table 1: Transport Mechanisms of Fluorinated Tryptophan Analogs in Cell-Based Assays

Compound Cell Line Primary Transport System Reference
6-(2-[¹⁸F]fluoroethoxy)-dl-tryptophan NCI-H69 (Small Cell Lung Cancer) Large Neutral Amino Acid Transporter(s) (LAT) acs.org
5/6-[¹⁸F]FEHTrp Various LAT1 nih.gov
[¹⁸F]FPOTrp Various LAT1 nih.gov
4/5/6/7-[¹⁸F]fluorotryptophan Various LAT1 nih.gov

This compound and its isomers are utilized in biochemical assays to study the kinetics and inhibition of enzymes involved in tryptophan metabolism. biosynth.com The kynurenine (B1673888) and serotonin (B10506) pathways are the two major routes of tryptophan metabolism, and dysregulation of these pathways is implicated in various diseases. mdpi.commdpi.com

Enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) are key players in the kynurenine pathway. pnas.orgnih.gov Biochemical assays have demonstrated that while some fluorinated tryptophan analogs can act as substrates for these enzymes, others can act as inhibitors. mdpi.compnas.org For example, 7-[¹⁸F]F-Trp has been shown to be an inhibitor of both IDO and TDO. mdpi.com The inhibitory properties of these compounds are valuable for studying the function of these enzymes and for developing potential therapeutic agents that target them.

Similarly, the effect of fluorinated tryptophans on tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, is a subject of investigation. dtu.dkapexbt.com Studies have shown that compounds like 6-fluoro-DL-tryptophan can inhibit serotonin synthesis. apexbt.com These biochemical assays provide quantitative data on how fluorination at different positions of the tryptophan molecule affects its interaction with key metabolic enzymes.

Table 2: Interaction of Fluorinated Tryptophan Analogs with Metabolic Enzymes

Compound Enzyme Interaction Reference
6-fluoro-Trp Tryptophan 2,3-dioxygenase (TDO) Substrate pnas.org
D-Tryptophan Tryptophan 2,3-dioxygenase (TDO) Competitive Inhibitor pnas.org
7-[¹⁸F]F-Trp Indoleamine 2,3-dioxygenase (IDO) Inhibitor mdpi.com
7-[¹⁸F]F-Trp Tryptophan 2,3-dioxygenase (TDO) Inhibitor mdpi.com
1-(2-fluoroethyl)-tryptophan (1-FETrp) Indoleamine 2,3-dioxygenase (hIDO) Substrate nih.gov
6-fluoro-DL-tryptophan Serotonin Synthesis Inhibitor apexbt.com

Applications in Animal Models for Mechanistic Investigations

Animal models provide a more complex biological system to study the in vivo behavior of this compound and its derivatives, offering insights into their biodistribution, metabolism, and effects on physiological and pathological processes.

Fluorinated tryptophan analogs are used to trace and investigate neurochemical pathways in the brains of experimental animals. apexbt.com The serotonergic system, which uses serotonin as a primary neurotransmitter, is a key area of focus due to its role in mood, cognition, and other central nervous system functions. apexbt.com

By administering compounds like 6-fluoro-DL-tryptophan to rats, researchers can study their effects on serotonin (5-HT) levels and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in different brain regions. apexbt.com Such studies have shown that 6F-Trp can cause a temporary decrease in brain 5-HT levels. apexbt.com The use of isotope-labeled tryptophan analogs, in conjunction with techniques like gas chromatography/mass spectrometry (GC/MS), allows for the detailed analysis of tryptophan metabolism pathways in animal models. nih.gov These investigations are crucial for understanding the neurochemical basis of neurological disorders and for the development of drugs that target these pathways. chemimpex.comfrontiersin.org

Radiolabeled versions of 4-fluoro-tryptophan, particularly those incorporating the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), are extensively used as tracers for positron emission tomography (PET) imaging in animal models. nih.govmdpi.com PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo. snmjournals.org

In the context of oncology, ¹⁸F-labeled tryptophan derivatives are used to image tumor uptake mechanisms. acs.orgmdpi.com Many tumors exhibit increased amino acid metabolism to support their rapid growth, making them a target for amino acid-based PET tracers. nih.govsnmjournals.org Studies in tumor-bearing animal models have demonstrated the uptake of various fluorinated tryptophan analogs in different types of tumors. acs.orgmdpi.com For instance, L-4-[¹⁸F]F-5-OMe-Trp has shown significant uptake in B16F10 tumor-bearing animals. mdpi.com Small animal PET imaging allows for the direct comparison of the tumor-to-background ratios of different tracers, helping to identify the most promising candidates for further development. acs.org These studies provide valuable information on the biodistribution and tumor-targeting capabilities of these radiotracers, which is essential for understanding their potential as diagnostic imaging agents. nih.govresearchgate.net

Role in the Development of Advanced Research Tools and Bioconjugates

The unique chemical properties of this compound make it a valuable building block for the creation of advanced research tools and bioconjugates. chemimpex.com Its ability to be incorporated into peptides and proteins facilitates the study of protein structure, folding, and interactions. chemimpex.com The fluorine atom can serve as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for site-selective monitoring of protein conformational changes and ligand binding. anu.edu.au

Furthermore, the development of systems for the site-specific incorporation of fluorinated tryptophan analogs into proteins opens up new avenues for creating proteins with enhanced or novel functionalities. anu.edu.au This includes the generation of bioconjugates where the fluorinated tryptophan serves as a handle for attaching other molecules, such as imaging agents or therapeutic payloads. The versatility of this compound and its derivatives continues to drive innovation in the development of sophisticated tools for biochemical and biomedical research. chemimpex.combiosynth.com

Analytical Standards in Chromatographic and Spectrometric Research

The unique physicochemical properties of this compound, conferred by the presence of a fluorine atom on the indole (B1671886) ring, make it a valuable tool in analytical chemistry. It serves as a crucial analytical standard in various chromatographic and spectrometric methodologies, facilitating the accurate identification and quantification of related compounds in complex biological and chemical matrices.

In the realm of chromatography, particularly high-performance liquid chromatography (HPLC), this compound is instrumental in the development and validation of methods for the enantioselective separation of fluorinated tryptophan analogs. mdpi.comnih.govresearchgate.net The control of enantiopurity is a critical aspect of pharmaceutical development, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. mdpi.comresearchgate.net Research has demonstrated the effective baseline separation of the enantiomers of this compound using chiral stationary phases (CSPs) based on macrocyclic glycopeptides like teicoplanin and its aglycone. mdpi.comnih.gov These separations are typically achieved under reversed-phase conditions, with the enantiomeric elution order consistently being L-enantiomer before the D-enantiomer. mdpi.comresearchgate.net The efficiency of these separations can be influenced by the mobile phase composition, with different retention behaviors observed when using methanol (B129727) versus acetonitrile (B52724) as the organic modifier. mdpi.comnih.gov

The following table summarizes the chromatographic parameters for the enantioseparation of this compound on different chiral stationary phases:

Chiral Stationary PhaseMobile PhaseRetention Factor (k1)Separation Factor (α)Resolution (Rs)Reference
Teicoplanin-based CSPWater/Methanol with 0.1% Acetic Acid1.891.212.50 mdpi.com
Teicoplanin aglycone-based CSPWater/Methanol with 0.1% Acetic Acid1.551.252.80 mdpi.com
Teicoplanin-based CSPWater/Acetonitrile with 0.1% Acetic Acid0.951.181.90 mdpi.com
Teicoplanin aglycone-based CSPWater/Acetonitrile with 0.1% Acetic Acid0.881.202.10 mdpi.com

In mass spectrometry, this compound serves as a reference compound for the identification and analysis of fluorinated molecules. chemimpex.com Its known mass-to-charge ratio allows for the calibration of mass spectrometers and the accurate mass determination of unknown analytes. High-resolution mass spectrometry (HRMS) has been employed to determine the precise mass of this compound and its isotopologues. For instance, the calculated exact mass for the [M+H]⁺ ion of ¹⁸F-4-Fluoro-DL-tryptophan is a key parameter in positron emission tomography (PET) tracer development. thno.org The use of isotopically labeled internal standards, such as deuterated tryptophan, is a common practice in quantitative mass spectrometry to correct for matrix effects and improve the accuracy and reproducibility of the analysis. creative-proteomics.com

The following table provides key mass spectrometric data for this compound:

ParameterValueIonization ModeReference
Monoisotopic Mass222.08045576 Da- nih.gov
Molecular Weight222.22 g/mol - chemimpex.combiosynth.com
Calculated [M+H]⁺ (for ¹⁸F isotope)223.08828ESI thno.org

Furthermore, in the field of advanced analytical methodologies, the fluorine atom in this compound provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov ¹⁹F NMR is a powerful technique for studying molecular structure, dynamics, and interactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which provides high-resolution data. nih.govacs.org this compound and other fluorinated tryptophans are used to develop and calibrate ¹⁹F NMR methods for probing protein structure and function. nih.govnih.govresearchgate.net The ¹⁹F chemical shift of 4-fluoro-L-tryptophan is sensitive to its local environment, making it a valuable probe for studying protein folding and ligand binding. nih.gov

The following table presents ¹⁹F NMR data for 4-fluoro-L-tryptophan:

ParameterValueField Strength (T)ConditionsReference
¹⁹F Chemical Shift (δ)-45.4 ppm14.1Free amino acid in solution nih.gov
Longitudinal Relaxation Rate (R₁)0.99 s⁻¹14.1Free amino acid in solution nih.gov
Transverse Relaxation Rate (R₂)2.8 s⁻¹14.1Free amino acid in solution nih.gov

The utilization of this compound as an analytical standard extends to its role as an internal standard in quantitative amino acid analysis. nih.gov For example, 4-fluorophenylalanine has been successfully used as an internal standard for the quantification of aromatic amino acids by HPLC without the need for derivatization. nih.gov This highlights the potential of fluorinated amino acids like this compound to serve as reliable internal standards in various analytical assays, improving the accuracy and precision of quantitative measurements.

Theoretical and Computational Investigations of 4 Fluoro Dl Tryptophan

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of fluorinated amino acids.

The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for molecular structure and interactions. nih.gov DFT calculations have been instrumental in interpreting experimental ¹⁹F NMR data for fluorinated tryptophans.

Studies combining solid-state NMR spectroscopy and DFT have examined the ¹⁹F chemical shift tensors of crystalline 4-fluoro-, 5-fluoro-, 6-fluoro-, and 7-fluorosubstituted tryptophans. nih.gov The principal components of the ¹⁹F chemical shift tensor are sensitive to the position of the fluorine atom on the indole (B1671886) ring. nih.gov Accurate calculation of these tensors requires specific functionals, such as the PBE0 functional with a significant admixture of Hartree-Fock exchange, and consideration of the local crystal symmetry. nih.govresearchgate.net DFT calculations have also shown that ¹⁹F chemical shifts are sensitive to electric fields and electric field gradients at the fluorine atom's position. anu.edu.au For instance, simulations on fluoroindoles in a vacuum predicted that even a partial charge at a distance of 12 Å could alter the chemical shift by 1 ppm. anu.edu.au

The electronic environment around the fluorine atom significantly influences its NMR properties. acs.org The large chemical shift range of ¹⁹F, which is about 30 times larger than that of ¹H, is primarily due to the large paramagnetic term that dominates its magnetic shielding. nih.gov The substitution of hydrogen with fluorine has a minimal effect on molecular size but can significantly alter the molecule's electronic distribution. nih.gov

A comparative analysis of experimental and DFT-calculated ¹⁹F chemical shift tensor parameters for various fluorosubstituted tryptophans is presented below.

Table 1: Experimental and DFT Calculated ¹⁹F Chemical Shift Tensor Parameters for Fluorosubstituted DL-Tryptophans

CompoundParameterExperimental Value (ppm)DFT Calculated Value (ppm)
4F-DL-TrpIsotropic Shift (δiso)-46.5-45.8
Reduced Anisotropy (δ)-85.3-84.7
Asymmetry (η)0.470.49

This table presents a subset of data adapted from a comprehensive study by O'Connor et al. nih.gov The experimental values were determined by magic angle spinning (MAS) NMR, and DFT calculations were performed using the ADF program.

DFT calculations are crucial for understanding the non-covalent interactions that govern the structure and function of molecules. In the context of 4-fluoro-DL-tryptophan, these interactions, particularly hydrogen bonds, play a significant role.

The stability of crystalline DL-tryptophan is highly dependent on an extensive network of hydrogen bonds. dergipark.org.tr The introduction of a fluorine atom can modulate these interactions. While the C-F bond is generally considered a poor hydrogen bond acceptor, under certain geometric conditions, it can participate in weak hydrogen bonds, which can influence protein stability and ligand binding. nih.govnih.gov DFT studies can quantify the strength and nature of these interactions. nih.govmdpi.com For instance, analysis of the electron density topology can reveal the characteristics of hydrogen bonds. mdpi.com

In the solid state, DL-tryptophan exists as a zwitterion, and its structure is stabilized by numerous intermolecular hydrogen bonds. dergipark.org.tr DFT calculations that model the periodic solid-state environment have been shown to provide better agreement with experimental X-ray diffraction data for tryptophan compared to calculations in a simulated aqueous solution. dergipark.org.tr This highlights the importance of accurately modeling the specific environment when studying intermolecular forces.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of dynamic processes that are often inaccessible to static computational methods.

The behavior of flexible molecules like this compound in an aqueous environment is best described as an ensemble of interconverting conformers. acs.org MD simulations are the primary tool for exploring these conformational equilibria. The development of accurate force field parameters for fluorinated amino acids is a critical prerequisite for meaningful MD simulations. acs.orgresearchgate.netresearchgate.net

New parameters have been developed for use with established force fields like AMBER, specifically tailored for fluorinated aromatic amino acids, including 4-fluorotryptophan. acs.orgresearchgate.netresearchgate.net These parameters are derived using quantum mechanical calculations to accurately represent the electrostatic and van der Waals interactions of the fluorinated residue. acs.orgbiorxiv.org Validation of these parameters often involves simulations of small peptides to assess their impact on the conformational free-energy landscape. nih.gov Studies have shown that the backbone Φ and Ψ torsion angle energies for peptides containing fluorinated tryptophan are very similar to their non-fluorinated counterparts, suggesting that the introduction of fluorine causes minimal structural perturbation. acs.org

MD simulations are extensively used to investigate how the incorporation of fluorinated tryptophan residues affects protein stability and interactions. nih.govontosight.ai The substitution can lead to altered protein stability, which is dependent on the specific location of the fluorinated residue and the position of the fluorine atom on the side chain. researchgate.net

Simulations of proteins like cyclophilin A with 4-fluorotryptophan substitutions have shown that the fluorinated variants remain stable over microsecond timescales, with only minor deviations from the wild-type protein structure. acs.orgnih.gov This is consistent with experimental findings that often report minimal to no changes in the global protein structure upon fluorination. nih.gov

MD simulations coupled with free energy calculations can dissect the contributions of individual residues to binding affinities. nih.gov For example, in a study of a lectin engineered with fluorinated tryptophans, MD simulations revealed that while fluorination can weaken stacking interactions with carbohydrate ligands due to reduced aromaticity, it can also introduce new, weak hydrogen bonds between the fluorine and ligand hydroxyl groups. nih.gov These competing effects highlight the nuanced role of fluorine in molecular recognition.

Table 2: Root Mean Square Deviation (RMSD) of Protein Backbone in MD Simulations

Protein SystemAverage Backbone RMSD (Å)Standard Deviation (Å)
Wild-type CypA1.370.37
W4F CypA1.280.23

This table, adapted from data by Lense et al. acs.orgnih.gov, compares the stability of wild-type cyclophilin A (CypA) and its 4-fluorotryptophan (W4F) variant in MD simulations. The similar RMSD values indicate that the fluorinated protein maintains a stable fold.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling plays a vital role in establishing structure-activity relationships (SAR), guiding the design of molecules with desired properties. For this compound, this often involves understanding how fluorination impacts biological activity, such as protein-ligand binding. nih.govrsc.org

The use of ¹⁹F NMR in conjunction with computational modeling has become a powerful strategy for SAR studies, often referred to as "SAR by NMR". nih.gov The high sensitivity of the ¹⁹F chemical shift to its environment makes it an excellent reporter for ligand binding events. nih.gov Computational approaches, such as virtual screening and docking, can predict how fluorinated ligands or proteins interact, which can then be validated experimentally. mdpi.commdpi.com

For example, computational modeling has been used to understand the molecular recognition of GLP-1 receptor agonists containing fluorinated residues. mdpi.com These models can reveal how a fluorinated side chain fits into a binding pocket and can help rationalize observed changes in potency. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) studies can use computer-calculated parameters, such as those related to electronic properties and lipophilicity, to build predictive models of biological activity for series of related compounds, including fluorinated molecules. wur.nl The introduction of fluorine affects the electron distribution and lipophilicity, which are key parameters in many QSAR models. wur.nl

Prediction of Binding Sites and Allosteric Modulation

Theoretical and computational investigations have provided significant insights into the interaction of this compound with various enzymes. These studies, primarily centered on molecular docking and structural analysis, have been instrumental in predicting the binding sites and understanding the molecular basis of its biological activity.

Prediction of Binding Sites

Computational modeling has been a key tool in predicting how this compound binds to target proteins. A notable example is the study of its interaction with L-tryptophan oxidase (VioA) from Chromobacterium violaceum, an enzyme involved in the biosynthesis of the pigment violacein (B1683560).

Researchers have successfully determined the crystal structure of VioA in complex with 4-Fluoro-L-tryptophan (PDB ID: 6FW7). researchgate.netbiorxiv.orgresearchgate.netjmb.or.krpdbj.org This structural data provides a detailed view of the binding site at an atomic level. The analysis of this structure, often in comparison with the native substrate (L-tryptophan) and other analogs, reveals the specific amino acid residues that form the binding pocket.

However, the introduction of the fluorine atom at the 4th position of the indole ring does influence the binding affinity and kinetics. Structural analyses have shown that the VioA structure bound to 4-fluoro-L-tryptophan (4FT) has a lower resolution and weaker electron density around the ligand compared to other tryptophan analogs. biorxiv.org This suggests a lower occupancy of the binding site, which is consistent with the observed poorer enzyme kinetics for 4FT. biorxiv.orgacs.org

Table 1: Enzyme Kinetic Parameters for VioA with Tryptophan and its Analogs

SubstrateKM (μM)kcat (s-1)kcat/KM (s-1mM-1)
L-Tryptophan (TRP)4473.046.80
This compound (4FT)>5000-<0.0658
5-Methyl-DL-tryptophan (5MeT)2691.445.35
6-Fluoro-DL-tryptophan (6FT)2552.148.39
7-Methyl-DL-tryptophan (7MeT)7411.812.44
Data represents the mean of three independent experiments. The kinetic parameters for L-tryptophan and its analogs with VioA were determined using different models, with the Michaelis-Menten model applied for 4FT and a substrate inhibition model for the others. biorxiv.orgacs.org

The data clearly indicates that VioA has a much lower affinity for this compound compared to L-tryptophan and other tested analogs, as reflected by the very high KM value. acs.org This is further supported by the low percentage of total violacein and deoxyviolacein (B1140582) analogs produced when 4-fluoro-tryptophan is fed to E. coli expressing the violacein biosynthesis pathway, which was found to be 11.8 ± 5.4%. researchgate.net

Allosteric Modulation

The role of this compound as an allosteric modulator is not well-documented in current scientific literature. Theoretical and computational studies have predominantly focused on its interactions within the primary binding site (orthosteric site) of enzymes like VioA, where it acts as a substrate analog.

Allosteric modulation involves the binding of a molecule to a site distinct from the active site, inducing a conformational change that alters the protein's activity. While computational methods for predicting allosteric sites exist, such as those combining Markov state models and experimental validation or using perturbation-based approaches, their specific application to this compound is not reported. pnas.orgplos.org

General computational approaches for identifying allosteric networks often rely on analyzing correlated motions within a protein, identifying co-evolving residues, or assessing the energetic frustration in protein structures. frontiersin.orgacs.org These methods have been successfully applied to enzymes like tryptophan synthase to understand their complex allosteric regulation. acs.orgnih.govnih.govosti.gov For instance, studies on tryptophan synthase have identified distal mutations that can enhance its activity by shifting the conformational ensemble, demonstrating the potential for computational design of allosteric control. acs.orgnih.gov

While there is no direct evidence of this compound acting as an allosteric modulator, it is theoretically possible that its binding could influence the conformational dynamics of a protein in a way that affects its function at a distance. However, dedicated computational and experimental studies would be required to explore this possibility. The current body of research strongly points towards its role as a competitive inhibitor or an alternative substrate that binds to the active site of tryptophan-utilizing enzymes. biosynth.com

Q & A

What are the key considerations for synthesizing and characterizing 4-Fluoro-DL-tryptophan in laboratory settings?

Basic Research Focus
this compound is synthesized via fluorination of tryptophan precursors, with purity (>98%) ensured through techniques like HPLC or NMR. Storage at -20°C is critical to prevent degradation, as indicated by its classification as a frozen solid . Characterization requires verifying the fluorine substitution position (C-4) using ¹⁹F Magic Angle Spinning NMR, which distinguishes it from isomers like 5- or 6-fluoro derivatives .

How can researchers assess the purity of this compound, and what are common contaminants?

Basic Research Focus
Purity is typically quantified via chromatographic methods (e.g., HPLC with UV detection) and validated against certified reference standards. Contaminants may include unreacted precursors (e.g., DL-tryptophan) or positional isomers (e.g., 5- or 6-fluoro analogs) due to incomplete fluorination . Mass spectrometry (MS) is recommended for identifying trace impurities .

How does fluorination at the C-4 position of tryptophan influence its biochemical interactions compared to other fluorinated analogs?

Advanced Research Focus
The C-4 fluorination alters electronic properties and steric hindrance, potentially affecting enzyme binding. For example, this compound may exhibit distinct behavior in tryptophan catabolism pathways compared to 5-fluoro derivatives, as fluorination position impacts substrate recognition by indoleamine 2,3-dioxygenase (IDO) . Comparative studies using ¹⁹F NMR can quantify these interactions .

What experimental strategies mitigate solubility challenges of this compound in aqueous buffers?

Advanced Research Focus
The compound is sparingly soluble in water but dissolves in 0.5M HCl or organic solvents (e.g., DMSO). For biological assays, buffered solutions at pH <3 are recommended, with sonication or heat (≤37°C) to enhance dissolution. Dynamic light scattering (DLS) can monitor aggregation in real time .

How do storage conditions impact the stability of this compound, and what degradation products form?

Advanced Research Focus
Prolonged exposure to light, moisture, or temperatures above -20°C accelerates decomposition, yielding de-fluorinated byproducts or oxidative derivatives (e.g., hydroxylated tryptophan). Stability studies using accelerated aging (40°C/75% RH) coupled with LC-MS are advised to predict shelf life .

How should researchers address contradictions in reported biological activities of fluorinated tryptophan analogs?

Advanced Research Focus
Discrepancies often arise from fluorination position (C-4 vs. C-5/C-6) or enantiomeric purity (DL vs. L-forms). For example, this compound may not mimic the immunosuppressive effects of 1-methyl-tryptophan in IDO inhibition assays . Rigorous controls, including chiral HPLC to confirm racemic composition, are essential .

What advanced analytical techniques are critical for studying this compound in complex matrices?

Advanced Research Focus
¹⁹F NMR is indispensable for tracking fluorinated metabolites in biological samples due to its high sensitivity and lack of background interference . For quantification, isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled internal standards improves accuracy in pharmacokinetic studies .

How is this compound used to probe tryptophan metabolism in immunological research?

Advanced Research Focus
As a stable analog, it can inhibit IDO-mediated tryptophan catabolism, mimicking the immunosuppressive microenvironment in placental or tumor tissues. In murine models, co-administration with IDO inhibitors validates its role in T-cell regulation .

What methodologies resolve the enantiomers of this compound, and why is this critical for mechanistic studies?

Advanced Research Focus
Chiral chromatography (e.g., using amylose-based columns) separates D- and L-enantiomers. Enantiomeric resolution is vital because L-tryptophan is the natural substrate for IDO, while the D-form may exhibit non-competitive inhibition .

How can researchers design ethical in vivo studies involving this compound?

Advanced Research Focus
Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, dose-response studies in immunocompromised mice require justification of sample sizes and humane endpoints, guided by institutional animal ethics committees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.